![molecular formula C34H22O2 B13935142 5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(phenylethynyl)- CAS No. 31559-43-0](/img/structure/B13935142.png)
5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(phenylethynyl)-
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Overview
Description
5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(phenylethynyl)- is a complex organic compound with the molecular formula C34H22O2 and a molecular weight of 462.54 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and hydroxyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(phenylethynyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with naphthacene derivatives and phenylacetylene.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often using a catalyst to facilitate the coupling reactions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the triple bonds.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like bromine or nitric acid.
Scientific Research Applications
5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(phenylethynyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to intercalate with DNA.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(phenylethynyl)- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in cancer research, where the compound can target rapidly dividing cancer cells .
Comparison with Similar Compounds
5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(phenylethynyl)- can be compared with other similar compounds such as:
5,12-Naphthacenediol, 5,12-dihydro-: This compound lacks the phenylethynyl groups, making it less complex and potentially less effective in certain applications.
5,12-Dihydro-5,12-bis(phenylethynyl)naphthacene: This compound is similar but may have different substitution patterns on the naphthacene core, affecting its reactivity and applications.
Properties
CAS No. |
31559-43-0 |
---|---|
Molecular Formula |
C34H22O2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
5,12-bis(2-phenylethynyl)tetracene-5,12-diol |
InChI |
InChI=1S/C34H22O2/c35-33(21-19-25-11-3-1-4-12-25)29-17-9-10-18-30(29)34(36,22-20-26-13-5-2-6-14-26)32-24-28-16-8-7-15-27(28)23-31(32)33/h1-18,23-24,35-36H |
InChI Key |
YMKQDNKFEZLLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC5=CC=CC=C5C=C42)(C#CC6=CC=CC=C6)O)O |
Origin of Product |
United States |
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